molecular formula C27H44O2 B1160118 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- CAS No. 802909-72-4

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-

Cat. No. B1160118
CAS RN: 802909-72-4
M. Wt: 400.6 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile can be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by the synthesis of the compound. Unfortunately, the specific molecular structure of “2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions. Unfortunately, the specific physical and chemical properties of “2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-” are not available in the sources I found .

Scientific Research Applications

Antioxidant Properties

Dehydro-delta-tocopherol, like other forms of Vitamin E, is known for its antioxidant properties . It plays a crucial role in protecting biological membranes from oxidative destruction .

Inhibition of Cancer Cell Growth

Specific forms of tocotrienols, including Dehydro-delta-tocopherol, have been found to inhibit cancer cell growth and induce apoptosis . This is achieved through specific mechanisms not shared by tocopherols, such as the binding to Estrogen Receptor-β (ERβ) and the triggering of endoplasmic reticulum (EndoR) stress .

Neuroprotective Activity

Dehydro-delta-tocopherol has been shown to have neuroprotective activity . Studies indicate that specific forms of tocotrienols have a distinct mechanism and biological activity, significantly different from tocopherol and more specifically from α-tocopherol .

Inhibiting Lipid Oxidation in Emulsions

Dehydro-delta-tocopherol has been found to be efficient in inhibiting lipid oxidation in emulsions . The effects of charged interfaces on the oxidative stability of soybean oil-in-water (o/w) emulsions were analyzed in the presence and absence of Dehydro-delta-tocopherol .

Dietary Vitamin E Adequacy

Dehydro-delta-tocopherol, along with other forms of tocotrienols, plays a significant role in assessing dietary Vitamin E adequacy . It is suggested not to pool them together within the broad term “Vitamin E” on solely the basis of their putative antioxidant properties .

Role in Fertility

The term Vitamin E, which includes Dehydro-delta-tocopherol, was originally based on the capacity of countering foetal re-absorption in deficient rodents or the development of encephalomalacia in chickens .

properties

IUPAC Name

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h15,17-22,28H,7-14,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGYJQTVMVOWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(C=C2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
Reactant of Route 2
2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
Reactant of Route 3
2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
Reactant of Route 4
2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
Reactant of Route 5
2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
Reactant of Route 6
2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-

Q & A

Q1: What kind of bioactivity could be expected from compounds isolated from Stemona species, and how are these compounds typically characterized?

A1: Stemona species are known to produce various bioactive compounds, including alkaloids and tocopherol derivatives. Research on Stemona sessilifolia [] revealed the presence of bibenzyls and tocopherols exhibiting antibacterial activities, particularly against Staphylococcus aureus and S. epidermidis. Another study [] highlighted the presence of alkaloids like tuberostemonine and stemoninine in Stemona tuberosa which showed variations in their accumulation depending on the plant's geographical location. These compounds are often characterized and quantified using techniques like HPLC-UV-DAD/ELSD and NMR [, ].

Q2: How does the structure of these naturally derived compounds relate to their observed biological activities?

A2: The structure-activity relationship (SAR) is crucial in understanding how different structural features of a compound contribute to its bioactivity. For instance, in Stemona tuberosa, the presence of specific alkaloids like tuberostemonine or stemoninine could be linked to variations in flower morphology and potentially different bioactivities []. Further research focusing on the SAR of "2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-" would be needed to understand how its structure relates to potential biological effects.

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